![molecular formula C20H21ClN2O3 B2906382 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone CAS No. 327094-24-6](/img/structure/B2906382.png)
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asE. coli beta-Glucuronidase and human ALDH3A1 . These enzymes play crucial roles in various biochemical processes.
Mode of Action
coli beta-Glucuronidase . This inhibition can lead to significant changes in the biochemical processes mediated by these enzymes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of E. coli beta-Glucuronidase can disrupt the normal functioning of the glucuronidation pathway, which plays a key role in the detoxification of various substances .
Pharmacokinetics
The compound’s molecular weight (29834) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For instance, the inhibition of E. coli beta-Glucuronidase can potentially alleviate drug-induced epithelial cell toxicity in the gastrointestinal tract .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-4-2-16(3-5-17)18(24)13-23-9-7-22(8-10-23)12-15-1-6-19-20(11-15)26-14-25-19/h1-6,11H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDKVSUDMFXHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole](/img/structure/B2906302.png)
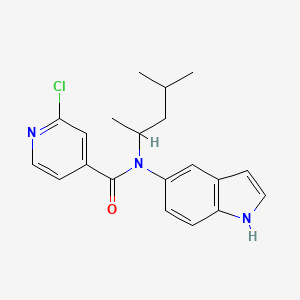
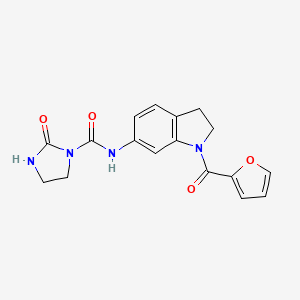
![ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)
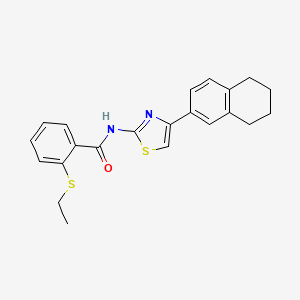
![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
![N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2906315.png)
![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)
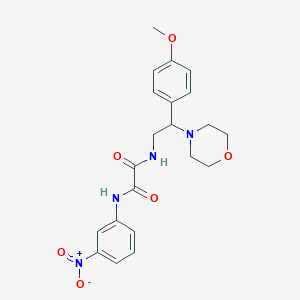

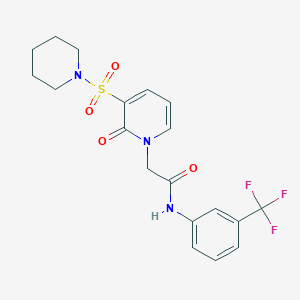
![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)
